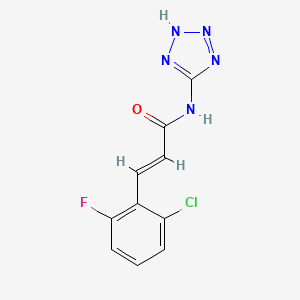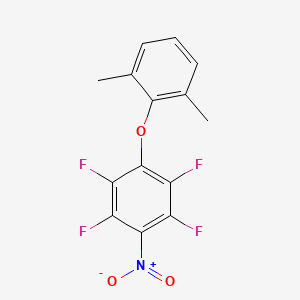
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups at the 2 and 6 positions, and a tetrafluoro-nitrobenzene moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,6-dimethylphenol: This can be synthesized via the gas-phase catalytic reaction of phenol and methanol, followed by purification through rectification to achieve high purity.
Formation of the phenoxy intermediate: 2,6-dimethylphenol is reacted with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Introduction of the nitro group: The phenoxy intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation, crystallization, and chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing fluorine and nitro groups makes the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
科学研究应用
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity. The phenoxy group provides a site for further chemical modifications, allowing the compound to interact with various biological targets and pathways .
相似化合物的比较
Similar Compounds
1-(2,6-dimethylphenoxy)-2-aminopropane: Known for its use as an antiarrhythmic agent.
2,6-dimethylphenoxyacetic acid: Used in the synthesis of herbicides and pharmaceuticals.
Poly(2,6-dimethyl-1,4-phenylene oxide): Utilized in the production of ion exchange membranes and advanced materials.
Uniqueness
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of multiple fluorine atoms and a nitro group enhances its reactivity and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO3/c1-6-4-3-5-7(2)13(6)22-14-10(17)8(15)12(19(20)21)9(16)11(14)18/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRSEEUNEORWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-FLUOROBENZALDEHYDE 1-[6-(3-TOLUIDINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE](/img/structure/B5766006.png)

![(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine](/img/structure/B5766027.png)
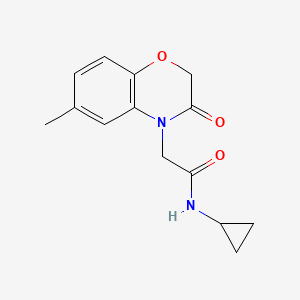
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![Ethyl 1-[(4-acetamidophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5766049.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
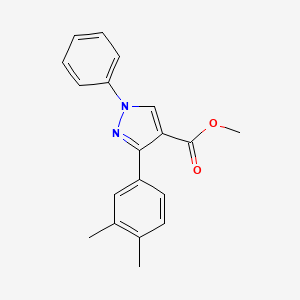
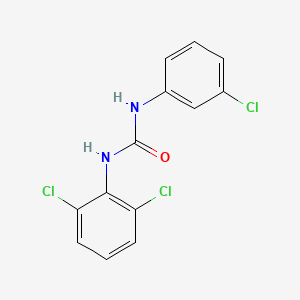
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)
![N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B5766093.png)
